molecular formula C16H11FO3 B2728322 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one CAS No. 1446353-74-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one

Cat. No. B2728322
M. Wt: 270.259
InChI Key: YIJPLEQAMXUAOI-GQCTYLIASA-N
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Description

The compound “(E)-1-(2-aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one” is a type of chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .


Synthesis Analysis

This chalcone was obtained in 76% yield from a NaOH catalyzed Claisen–Schmidt condensation reaction between o-aminoacetophenone and piperonal . The Claisen-Schmidt reaction is a classic method for the synthesis of chalcones .


Molecular Structure Analysis

The molecular structure of chalcones typically consists of two aromatic rings (A and B) that are connected by a three-carbon α,β-unsaturated carbonyl system .


Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions, particularly because of the presence of reactive α,β-unsaturated carbonyl system . They can act as precursors for the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones depend on the nature of the substituent on the aromatic rings .

Scientific Research Applications

Benzoxaboroles: New Applications in Medicine and Chemistry

Benzoxaboroles, derivatives of phenylboronic acids, have seen increased interest due to their exceptional properties and wide applications. These compounds have found use as building blocks and protecting groups in organic synthesis. Additionally, certain benzoxaboroles display biological activity and are under clinical trials, indicating their potential in medicinal chemistry. They also bind hydroxyl compounds and can be applied as molecular receptors for sugars and glycoconjugates, showcasing their versatility in both chemical synthesis and potential therapeutic applications (Adamczyk-Woźniak et al., 2009).

Benzoxaboroles in Therapeutic Uses

The versatility of the benzoxaborole scaffold has been explored in medicinal chemistry over the past decade. Benzoxaborole-based compounds have led to the discovery of new classes of antibacterial, antifungal, anti-protozoal, anti-viral, and anti-inflammatory agents. This highlights the potential of benzoxaboroles as a foundation for developing new therapeutics. The unique mechanism of action related to the electron-deficient nature of the boron atom in benzoxaboroles, coupled with their chemical versatility and ease of preparation, makes them a highly interesting field for pharmaceutical development (Nocentini et al., 2018).

Safety And Hazards

The safety and hazards associated with chalcones depend on the specific structure and the nature of the substituents .

Future Directions

Chalcones have been the subject of numerous studies due to their diverse biological activities. They are considered key precursors for the development of a variety of therapeutic agents .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJPLEQAMXUAOI-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one

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